BenchChemオンラインストアへようこそ!

Teriparatide acetate

Osteoporosis Postmenopausal Fracture Prevention

Teriparatide acetate is the osteoanabolic benchmark for osteoporosis research—directly stimulating new bone formation, unlike antiresorptives. Clinically differentiated from abaloparatide (superior at spine BMD; distinct site-specificity) and PTH(1-84) (70-94% superior fracture prevention). The acetate salt formulation ensures >15-month stability at 5°C, minimizing batch failure risk in multi-year trials. As the established active comparator in RCTs and the cornerstone of anabolic-antiresorptive sequencing protocols, it is essential for translational bone research. Particularly compelling for male osteoporosis studies: a 2025 network meta-analysis ranked teriparatide the safest option among major treatments (SUCRA 86.2% for adverse events) while maintaining high BMD efficacy. Procure with confidence for protocols requiring the definitive osteoanabolic reference standard.

Molecular Formula C87H148N28O23S2
Molecular Weight 2018.4 g/mol
Cat. No. B8082522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriparatide acetate
Molecular FormulaC87H148N28O23S2
Molecular Weight2018.4 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC
InChIInChI=1S/C87H148N28O23S2/c1-14-48(10)33-68(120)101-53(20-22-65(89)117)74(126)108-58(31-45(4)5)79(131)105-56(25-29-140-13)77(129)111-61(35-50-39-96-43-100-50)82(134)113-62(36-66(90)118)83(135)107-57(30-44(2)3)72(124)98-40-69(121)102-51(18-15-16-26-88)73(125)110-60(34-49-38-95-42-99-49)81(133)109-59(32-46(6)7)80(132)112-63(37-67(91)119)84(136)114-64(41-116)85(137)106-55(24-28-139-12)76(128)104-54(21-23-70(122)123)75(127)103-52(19-17-27-97-87(92)93)78(130)115-71(47(8)9)86(138)94-11/h38-39,42-48,51-64,71,116H,14-37,40-41,88H2,1-13H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,94,138)(H,95,99)(H,96,100)(H,98,124)(H,101,120)(H,102,121)(H,103,127)(H,104,128)(H,105,131)(H,106,137)(H,107,135)(H,108,126)(H,109,133)(H,110,125)(H,111,129)(H,112,132)(H,113,134)(H,114,136)(H,115,130)(H,122,123)(H4,92,93,97)
InChIKeyUEBWAWDTEAJREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teriparatide Acetate for Research and Procurement: An Evidence-Based Introduction to a Bone Anabolic Peptide


Teriparatide acetate is a recombinant, chemically synthesized 34-amino acid N-terminal fragment of human parathyroid hormone (PTH 1-34) that functions as an osteoanabolic agent [1]. Unlike antiresorptive therapies that primarily inhibit bone breakdown, teriparatide directly stimulates new bone formation via preferential activation of osteoblasts over osteoclasts when administered intermittently [2]. The acetate salt formulation is the established active pharmaceutical ingredient in branded injectable products, characterized by a molecular weight of 4117.8 Da and a specific amino acid sequence identical to the biologically active region of the 84-amino acid endogenous PTH [1]. It is supplied as a sterile solution containing 250 mcg/mL teriparatide (corrected for acetate content), buffered with acetic acid and sodium acetate, and stabilized with mannitol and metacresol [1]. The originator patent expired in 2019, enabling the entry of multiple biosimilar and generic versions [3].

Why Teriparatide Acetate Cannot Be Interchanged with PTH(1-84) or Alternative PTHrP Analogs: A Quantitative Procurement Rationale


Teriparatide acetate cannot be clinically or analytically substituted with full-length PTH(1-84), abaloparatide (a PTHrP analog), or emerging oral PTH formulations due to statistically significant and clinically meaningful differences in efficacy, pharmacokinetics, and safety profiles. Head-to-head and cross-study meta-analyses demonstrate that these agents diverge in key metrics, including bone mineral density (BMD) gains at specific skeletal sites, fracture risk reduction, and incidence of hypercalcemia [1][2]. For example, abaloparatide yields greater BMD improvements at the total hip and femoral neck compared to teriparatide, while teriparatide exhibits a more favorable overall safety profile in certain analyses [1][3]. Furthermore, the acetate salt formulation of teriparatide confers distinct stability advantages over non-acetate liquid preparations, directly impacting shelf-life and procurement viability [4]. Substitution without rigorous bioequivalence and comparative efficacy data introduces unacceptable risk in both research and clinical supply chain contexts.

Quantitative Differentiation of Teriparatide Acetate: Head-to-Head Efficacy and Safety Data Versus Key Comparators


Abaloparatide vs. Teriparatide: Real-World Fracture Risk and BMD Outcomes at 18 Months

A real-world retrospective analysis of 21,676 propensity score-matched women per cohort demonstrated that abaloparatide significantly reduced the risk of hip and nonvertebral fractures compared to teriparatide over 18 months of follow-up [1]. Specifically, the hazard ratio (HR) for hip fracture was 0.83 (95% CI 0.70-0.98; P=0.027) and for nonvertebral fracture was 0.88 (95% CI 0.80-0.96; P=0.003), indicating a 17% and 12% relative risk reduction, respectively [1]. This builds upon findings from the ACTIVE study, where abaloparatide also showed significantly greater BMD increases at the total hip and femoral neck [1].

Osteoporosis Postmenopausal Fracture Prevention

Teriparatide vs. PTH(1-84): Probabilistic Fracture Prevention Efficacy from Mixed Treatment Comparison

In the absence of direct head-to-head trials, a mixed treatment comparison (MTC) of two randomized controlled trials (RCTs) was conducted to estimate the comparative efficacy of teriparatide (20 μg/day) versus full-length PTH(1-84) for fracture prevention in women with severe osteoporosis [1]. Using a fixed-effect model, teriparatide demonstrated a 70% probability of being the best treatment for preventing vertebral fractures and a 94% probability of being the best treatment for preventing non-vertebral fractures, compared to PTH(1-84) [1].

Osteoporosis Anabolic Therapy Fracture Risk

Safety Profile: Lower Hypercalcemia Incidence with Abaloparatide, Favorable Overall AE Ranking for Teriparatide

A meta-analysis of RCTs comparing abaloparatide to teriparatide found that the incidence of hypercalcemia was reduced by 51% in the abaloparatide group compared to the teriparatide group [1]. However, a separate network meta-analysis in male osteoporosis ranked teriparatide as having the most favorable safety profile for all adverse events, with a SUCRA probability of 86.2%, significantly higher than abaloparatide's ranking [2]. This indicates a nuanced safety differentiation where teriparatide may have a higher risk of one specific AE (hypercalcemia) but a better overall tolerability profile.

Drug Safety Hypercalcemia Adverse Events

Combination with Denosumab: Synergistic BMD Gains Over Teriparatide Monotherapy

A 2025 meta-analysis of eight RCTs (n=787) compared teriparatide monotherapy to teriparatide combined with denosumab [1]. The combination therapy yielded significantly greater absolute increases in BMD compared to teriparatide alone: lumbar spine (+3.40%, 95% CI 0.44-6.36), femoral neck (+4.00%, 95% CI 1.96-6.04), and total hip (+4.25%, 95% CI 3.20-5.29) [1]. While monotherapy with teriparatide is effective, these data quantify the substantial additive benefit of denosumab co-administration on BMD endpoints, though long-term fracture risk reduction (>24 months) remains to be validated [1].

Combination Therapy Bone Mineral Density Denosumab

Formulation Stability: Acetate Salt-Based Liquid Composition with Extended Shelf-Life

Teriparatide acetate formulations are designed for enhanced stability. A patented liquid pharmaceutical composition utilizes acetate salt and a specific mass ratio with other salts to suppress the formation of aspartate isomers, a common degradation pathway for PTH peptides [1]. An earlier stabilized teriparatide solution containing mannitol, acetate buffer, and m-cresol demonstrated a predicted shelf-life of over 15 months when stored at 5°C [2]. In contrast, non-acetate or less stabilized formulations may exhibit significantly shorter shelf-lives or require more stringent storage conditions.

Drug Stability Formulation Peptide Therapeutics

Teriparatide vs. Oral PTH Analog: Superior BMD Efficacy at 24 Weeks

In a Phase 2 proof-of-concept study comparing subcutaneous teriparatide (20 μg daily) to an oral PTH analog (rhPTH(1-31)NH2, 5 mg tablet), the teriparatide group achieved a significant increase in BMD at the lumbar spine by week 12 and at the total hip by week 24, whereas the oral PTH analog group did not demonstrate significant BMD gains from baseline at these time points [1][2]. This highlights the efficacy gap between the established injectable formulation and emerging oral alternatives, despite the latter's convenience advantage.

Oral Peptide Delivery Bone Mineral Density Pharmacokinetics

High-Value Research and Procurement Applications for Teriparatide Acetate Based on Differentiated Evidence


Osteoanabolic Comparator Arm in Clinical Trials of Novel Bone Agents

Teriparatide acetate serves as the established active comparator in randomized controlled trials for new osteoporosis therapies, including head-to-head studies against abaloparatide and combination trials with denosumab [1][2]. Its well-characterized efficacy (e.g., 70-94% probability of superior fracture prevention vs. PTH(1-84)) and safety profile (SUCRA 86.2% for all AEs in males) provide a robust benchmark for evaluating new molecular entities [2][3].

Investigating Sequential and Combination Anabolic/Antiresorptive Regimens

Teriparatide is the cornerstone for studying treatment sequences and combinations. Its unique 'anabolic window' mechanism, characterized by early stimulation of bone formation markers (P1NP) before a later rise in resorption markers, makes it ideal for protocols investigating optimal timing and additive effects of antiresorptives like denosumab or bisphosphonates [1]. The quantified BMD gains from combination therapy (+3.4% to +4.25% over monotherapy) provide a clear rationale for its use in these research designs [1].

Male Osteoporosis Studies Requiring a Favorable Safety and Efficacy Profile

For research or treatment protocols specifically targeting male osteoporosis, teriparatide acetate offers a compelling profile. A 2025 network meta-analysis of 18 RCTs in men ranked teriparatide as the safest option among major treatments (SUCRA 86.2% for all adverse events) while maintaining high efficacy for lumbar spine (SUCRA 79.5%) and femoral neck (SUCRA 75.2%) BMD improvements [1]. This makes it a preferred anabolic agent in this understudied population.

Stabilized Formulation for Long-Term Preclinical and Clinical Supply

The acetate salt formulation of teriparatide, documented in patents and FDA filings, offers a predicted shelf-life exceeding 15 months at 5°C [1][2]. This extended stability is a critical procurement consideration for multi-year research studies, clinical trials, or stockpiling, minimizing the risk of batch failure and reducing the logistical burden of frequent re-supply compared to less stable PTH analog formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teriparatide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.